2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine
CAS No.: 1188362-88-0
Cat. No.: VC2631461
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188362-88-0 |
|---|---|
| Molecular Formula | C16H21N5OS |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 1,4-diazepan-1-yl-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-2-yl]methanone |
| Standard InChI | InChI=1S/C16H21N5OS/c22-15(20-9-3-6-17-8-11-20)13-5-2-10-21(13)16-19-12-4-1-7-18-14(12)23-16/h1,4,7,13,17H,2-3,5-6,8-11H2 |
| Standard InChI Key | YJGJMHGSCGNLRF-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)N4CCCNCC4 |
| Canonical SMILES | C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)N4CCCNCC4 |
Introduction
2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. This molecule features a unique structural arrangement, incorporating a thiazole and pyridine moiety along with a diazepane derivative. Its potential biological activities and applications have garnered significant attention in medicinal chemistry.
Classification
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms in its ring structures. Heterocycles are crucial in pharmaceutical chemistry as they often exhibit diverse biological activities.
Synthesis Methods
The synthesis of 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine typically involves multi-step synthetic routes. One common method includes the reaction of 2-amino-3-thiazolines with pyridine derivatives under acidic conditions to promote cyclization and formation of the desired thiazolo[5,4-b]pyridine structure.
Potential Therapeutic Uses
Research into this compound focuses on its potential therapeutic properties, particularly in medicinal chemistry. Modifications in the thiazole or diazepane moieties can significantly alter its pharmacological profile, making it valuable in drug development.
Mechanism of Action
The mechanism of action for compounds like 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors.
Hazard Identification
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Respiratory System: Specific target organ toxicity - single exposure (Category 3)
Handling Precautions
Current Research Status
While specific biological activity data for 2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl] thiazolo[5,4-b]pyridine is limited, ongoing research aims to optimize its synthesis and explore its full range of biological activities to enhance its applicability in therapeutic settings.
Future Research Directions
Future studies should focus on detailed pharmacological profiling, including efficacy and safety assessments in preclinical models. Additionally, exploring modifications to the compound's structure could lead to derivatives with enhanced therapeutic potential.
Compound Information
| Property | Value |
|---|---|
| Molecular Formula | C16H21N5OS |
| Molecular Weight | 331.44 g/mol |
| CAS Number | 1188362-88-0 |
| Stability | Stable under recommended conditions |
| Reactivity | Incompatible with strong oxidizing agents |
Hazard Information
| Hazard Type | Category |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory System | Category 3 |
Synthesis Overview
| Step | Description |
|---|---|
| 1. Starting Materials | 2-amino-3-thiazolines and pyridine derivatives |
| 2. Reaction Conditions | Acidic conditions to promote cyclization |
| 3. Product Formation | Thiazolo[5,4-b]pyridine structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume